molecular formula C18H22Cl2N2O3S B12674926 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate CAS No. 178979-54-9

2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate

Cat. No.: B12674926
CAS No.: 178979-54-9
M. Wt: 417.3 g/mol
InChI Key: JAUJCBDAUOLHCA-UHFFFAOYSA-N
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Description

2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenylthio group, an imidazole ring, and an acetate ester, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the dichlorophenylthio group. The final step involves the esterification of the compound to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(3,5-Dichlorophenylthio)-1-methyl-1H-imidazol-2-yl)methoxy)ethyl acetate: A similar compound with a slightly different structure, which may exhibit different chemical and biological properties.

    2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl propionate: Another related compound with a different ester group, potentially leading to variations in reactivity and application.

Uniqueness

The uniqueness of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

178979-54-9

Molecular Formula

C18H22Cl2N2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

2-[[4-(3,5-dichlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methoxy]ethyl acetate

InChI

InChI=1S/C18H22Cl2N2O3S/c1-11(2)17-18(26-15-8-13(19)7-14(20)9-15)21-16(22(17)4)10-24-5-6-25-12(3)23/h7-9,11H,5-6,10H2,1-4H3

InChI Key

JAUJCBDAUOLHCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(N1C)COCCOC(=O)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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